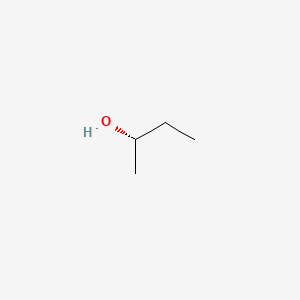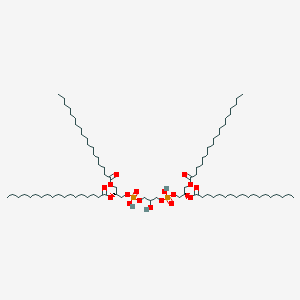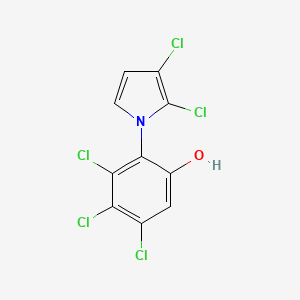
Neopyrrolomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neopyrrolomycin is a chemical compound with the molecular formula C10H4Cl5NO . It is a member of the class of trichlorophenols and is characterized by its unique structure, which includes a 2,3,4-trichloro-1H-pyrrolyl moiety . Unfortunately, detailed information about its natural occurrence or origin is limited.
Preparation Methods
Synthetic Routes:: The synthetic routes for neopyrrolomycin are not extensively documented. researchers have reported its synthesis using specific reactions and conditions. Further research is needed to establish a comprehensive synthetic pathway.
Industrial Production:: Information regarding industrial-scale production methods for this compound is scarce. It is likely that research efforts have focused on its isolation from natural sources or small-scale laboratory synthesis.
Chemical Reactions Analysis
Neopyrrolomycin’s chemical reactivity involves various types of reactions:
- Oxidation : It may undergo oxidation reactions, although specific examples are not well-documented.
- Reduction : Reduction reactions could potentially modify its structure.
- Substitution : this compound may participate in substitution reactions, replacing functional groups.
- Other Transformations : Additional reactions, such as cyclizations or rearrangements, might occur.
Common reagents and conditions for these reactions remain speculative due to the lack of comprehensive studies. Major products formed from these reactions are also not clearly defined.
Scientific Research Applications
Neopyrrolomycin’s applications span several scientific fields:
- Chemistry : Researchers may explore its reactivity, potential derivatives, and applications in organic synthesis.
- Biology : Investigations into its biological activity, interactions with enzymes, or potential as a probe compound are relevant.
- Medicine : this compound’s pharmacological properties, toxicity, and therapeutic potential warrant further study.
- Industry : Its use in specialty chemicals or materials could be explored.
Mechanism of Action
Unfortunately, the precise mechanism by which neopyrrolomycin exerts its effects remains elusive. Researchers may investigate its molecular targets, pathways, and potential biological activities.
Comparison with Similar Compounds
While neopyrrolomycin’s uniqueness is evident from its structure, direct comparisons with similar compounds are challenging due to limited data. Identifying related compounds and highlighting this compound’s distinct features would require additional research.
Properties
CAS No. |
131956-34-8 |
|---|---|
Molecular Formula |
C10H4Cl5NO |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3,4,5-trichloro-2-(2,3-dichloropyrrol-1-yl)phenol |
InChI |
InChI=1S/C10H4Cl5NO/c11-4-1-2-16(10(4)15)9-6(17)3-5(12)7(13)8(9)14/h1-3,17H |
InChI Key |
VQUHAXJBUPCVDX-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=C1Cl)Cl)C2=C(C(=C(C=C2O)Cl)Cl)Cl |
Canonical SMILES |
C1=CN(C(=C1Cl)Cl)C2=C(C(=C(C=C2O)Cl)Cl)Cl |
Key on ui other cas no. |
131956-34-8 |
Synonyms |
neopyrrolomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


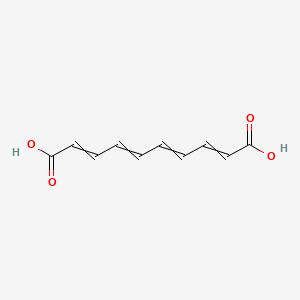
![2-((5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-yl)oxy)-N,N-dimethylethanamine](/img/structure/B1210323.png)
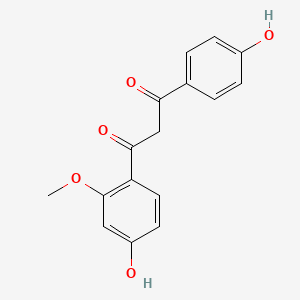
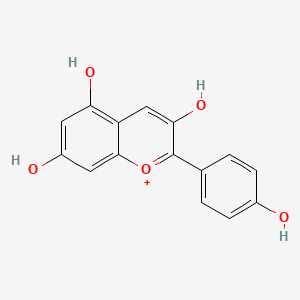
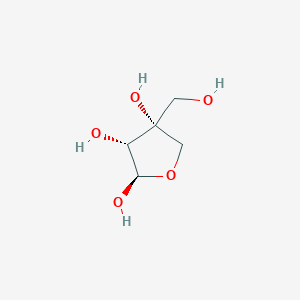
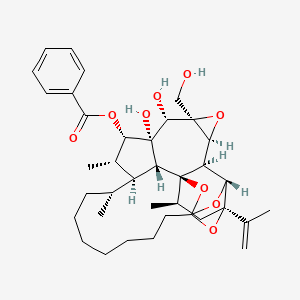
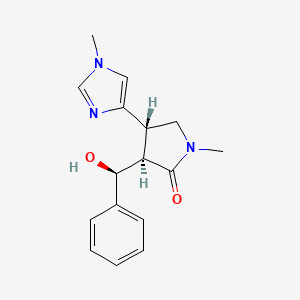
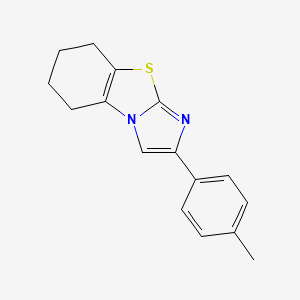

![methyl (1S,9S,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1210340.png)
